molecular formula C11H8BrNO3 B1460871 methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 220407-33-0

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B1460871
CAS No.: 220407-33-0
M. Wt: 282.09 g/mol
InChI Key: ZZDRZAUAXGCWBK-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 6-position of the indole ring and an ester group at the 2-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with 6-bromoindole as the initial raw material. The synthetic route includes:

    Friedel-Crafts Reaction: This step involves the bromination of indole to introduce the bromine atom at the 6-position.

    Amidation: The brominated indole undergoes amidation to introduce the necessary functional groups.

    Reduction: The intermediate product is then reduced to achieve the desired oxidation state.

    Esterification: Finally, the compound is esterified to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various indole derivatives with modified functional groups .

Scientific Research Applications

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRZAUAXGCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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